molecular formula C4H7N B13210673 Cyclobut-2-en-1-amine

Cyclobut-2-en-1-amine

Cat. No.: B13210673
M. Wt: 69.11 g/mol
InChI Key: DWFCCOZUSUFWKW-UHFFFAOYSA-N
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Description

Cyclobut-2-en-1-amine is an organic compound characterized by a four-membered cyclobutene ring with an amine group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-amine can be synthesized through several methods. One efficient approach involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclobut-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of cyclobut-2-en-1-one derivatives.

    Reduction: The compound can be reduced to form cyclobutylamine.

    Substitution: Substitution reactions can occur at the amine group or the cyclobutene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Cyclobut-2-en-1-one derivatives.

    Reduction: Cyclobutylamine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cyclobut-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclobut-2-en-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can participate in hydrogen bonding and nucleophilic attacks, while the cyclobutene ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new compounds with different properties .

Comparison with Similar Compounds

    Cyclobut-2-en-1-one: Similar structure but with a ketone group instead of an amine.

    Cyclobutylamine: Similar structure but without the double bond in the ring.

    Cyclobut-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness: Cyclobut-2-en-1-amine is unique due to the presence of both the cyclobutene ring and the amine group.

Properties

IUPAC Name

cyclobut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c5-4-2-1-3-4/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFCCOZUSUFWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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